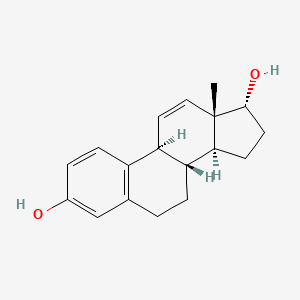

11-Dehydro-3,17alpha-estradiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-Dehydro-3,17alpha-estradiol is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is a non-feminizing isomer of 17beta-estradiol, which means it does not exhibit the same estrogenic effects typically associated with estradiol. It has garnered interest in scientific research due to its potential anti-inflammatory and neuroprotective properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-3,17alpha-estradiol typically involves the oxidation of 17alpha-estradiol. Common reagents used in this process include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Oxidation Reactions

Oxidation of 11-dehydro-3,17alpha-estradiol typically involves the conversion of hydroxyl groups to ketones. This reaction can be facilitated by various reagents:

-

Common Reagents :

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Selenium dioxide (SeO2)

-

The reaction can be summarized as follows:

11 Dehydro 3 17alpha estradiolDDQ or SeO2Estrone or other estradiol derivatives

Reduction Reactions

Reduction processes involve converting ketones back to hydroxyl groups. This reaction is crucial for synthesizing various estrogen derivatives:

-

Common Reducing Agents :

-

Sodium borohydride (NaBH4)

-

Lithium aluminum hydride (LiAlH4)

-

The general reaction can be represented as:

KetoneNaBH4/LiAlH4Hydroxyl Group

Substitution Reactions

Substitution reactions involve replacing functional groups with other substituents. These reactions are vital for modifying the biological activity of the compound.

-

Common Substituting Agents :

-

Halogenating agents

-

Nucleophiles

-

The substitution can be illustrated as follows:

11 Dehydro 3 17alpha estradiol+Nucleophile→Substituted Product

Major Products from Chemical Reactions

The primary products resulting from the chemical reactions involving this compound include:

| Reaction Type | Major Products |

|---|---|

| Oxidation | Estrone, Estradiol Derivatives |

| Reduction | Hydroxylated Estrogens |

| Substitution | Various Substituted Estrogens |

Estrogenic Activity

While this compound exhibits lower estrogenic potency compared to its analogs like 17beta-estradiol, it has been shown to bind preferentially to certain estrogen receptors (ER-X) in the brain, indicating potential therapeutic applications.

Inhibition of Enzymatic Activity

Research indicates that derivatives of estradiol can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic processes. For instance, studies have shown that estradiol derivatives can act as non-competitive inhibitors of this enzyme .

科学研究应用

Chemical Applications

Synthesis Precursor

11-Dehydro-3,17alpha-estradiol serves as a precursor in the synthesis of other steroidal compounds. Its unique structure allows for modifications that can lead to the development of novel compounds with specific biological activities.

Analogs Development

Research has focused on developing analogs of this compound that can serve as estrogen receptor (ER) modulators. These analogs can be designed to possess either agonistic or antagonistic properties depending on the desired therapeutic outcome .

Biological Applications

Anti-inflammatory Properties

The compound has been investigated for its role in modulating inflammatory responses and oxidative stress. Studies indicate that it interacts with estrogen receptor alpha (ERα), affecting gene expression related to inflammation.

Neuroprotective Effects

this compound shows promise as a neuroprotective agent. Its action may help alleviate symptoms associated with neurodegenerative disorders by providing localized estrogen effects in the brain without systemic side effects. This is particularly relevant for conditions like Alzheimer's disease and ischemic stroke, where estrogen deficiency plays a significant role .

Medical Applications

Therapeutic Potential

The compound is being explored as a potential therapeutic agent for age-related diseases and metabolic dysfunctions. Its non-feminizing nature makes it an attractive option for hormone replacement therapy in women who cannot tolerate traditional estrogens due to side effects .

Research on Metabolic Health

Recent studies have indicated that this compound may improve metabolic health by reducing adiposity and inflammatory status. These findings suggest its potential role in managing metabolic syndrome and related disorders .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of research chemicals and pharmaceuticals aimed at treating conditions related to hormonal imbalances. Its unique properties allow researchers to explore new therapeutic avenues without the typical estrogenic side effects associated with other estrogens.

Comparative Analysis with Related Compounds

| Compound | Properties | Applications |

|---|---|---|

| This compound | Non-feminizing, anti-inflammatory, neuroprotective | Hormone therapy, neuroprotection |

| 17beta-estradiol | Potent estrogenic effects | Hormone replacement therapy |

| 17alpha-estradiol | Neuroprotective but less active than 17beta | Potential treatment for neurodegeneration |

| Estrone | Different physiological roles | Hormonal therapies |

Case Studies

-

Neuroprotection in Animal Models

A study demonstrated that this compound could effectively alleviate symptoms associated with estrogen deficiency in rodent models of menopause. The compound showed significant neuroprotective effects without stimulating peripheral estrogen receptors . -

Metabolic Health Improvement

In a controlled study involving aging male mice, administration of this compound resulted in reduced body fat and improved inflammatory markers, suggesting its utility in managing age-related metabolic disorders .

作用机制

The compound exerts its effects primarily through interaction with estrogen receptor alpha (ERα). It modulates the expression of genes involved in inflammation and metabolic processes. By binding to ERα, it influences pathways such as NFκB, which plays a crucial role in inflammatory responses .

相似化合物的比较

17alpha-estradiol: A non-feminizing isomer of 17beta-estradiol with similar anti-inflammatory properties.

17beta-estradiol: The primary estrogen hormone with potent estrogenic effects.

Estrone: Another estrogen hormone with different physiological roles.

Uniqueness: 11-Dehydro-3,17alpha-estradiol is unique due to its specific structural modifications, which confer distinct biological activities compared to its isomers. Its non-feminizing nature makes it a valuable compound for research focused on therapeutic applications without the typical estrogenic side effects .

属性

CAS 编号 |

4145-55-5 |

|---|---|

分子式 |

C18H22O2 |

分子量 |

270.4 g/mol |

IUPAC 名称 |

(8S,9S,13S,14S,17R)-13-methyl-6,7,8,9,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8-10,14-17,19-20H,2,4,6-7H2,1H3/t14-,15-,16+,17-,18+/m1/s1 |

InChI 键 |

YAXUWNGFJBVVRM-SFFUCWETSA-N |

SMILES |

CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

手性 SMILES |

C[C@]12C=C[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |

规范 SMILES |

CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

同义词 |

1,3,5(10),11-estratetraene-3,17-alpha-diol 11-dehydro-3,17 alpha-estradiol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。